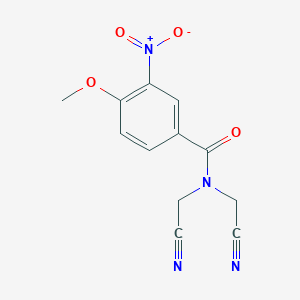

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide

Description

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide is a nitrile-containing compound featuring a benzamide backbone substituted with a methoxy group (electron-donating) at the 4-position and a nitro group (electron-withdrawing) at the 3-position.

Properties

Molecular Formula |

C12H10N4O4 |

|---|---|

Molecular Weight |

274.23 g/mol |

IUPAC Name |

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide |

InChI |

InChI=1S/C12H10N4O4/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)15(6-4-13)7-5-14/h2-3,8H,6-7H2,1H3 |

InChI Key |

TWMLROPXCKDJAO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with cyanomethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can react with the cyanomethyl groups under basic conditions.

Major Products Formed

Oxidation: Formation of oxides or hydroxyl derivatives.

Reduction: Conversion to N,N-bis(aminomethyl)-4-methoxy-3-nitrobenzamide.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide has been investigated for its potential as a pharmacological agent due to its biological activity. Research indicates that derivatives of this compound may exhibit significant antimicrobial, anticancer, and anti-inflammatory properties:

- Antimicrobial Activity : Studies have shown that derivatives can inhibit various bacterial strains, suggesting potential use in developing new antibiotics.

- Anticancer Properties : The compound has demonstrated cytotoxic effects on cancer cell lines, indicating its potential as a chemotherapeutic agent.

- Anti-inflammatory Effects : Research has highlighted its ability to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

Biological Research

The compound's functional groups enhance its interaction with biological molecules. The cyanomethyl groups are reactive sites for further chemical modifications, potentially increasing efficacy in biological systems. Interaction studies often focus on:

- Enzyme Inhibition : this compound can inhibit specific enzymes involved in disease pathways.

- Receptor Binding : The compound's ability to bind to receptors can modulate their activity, making it a candidate for drug development targeting specific pathways.

Material Science

In addition to its biological applications, this compound is also explored for its utility in material science:

- Polymer Synthesis : Its unique structure allows it to serve as a building block for creating specialty polymers with tailored properties.

- Chemical Intermediates : The compound can be utilized as an intermediate in synthesizing more complex organic molecules and heterocycles.

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

| Study Type | Objective | Findings | Year |

|---|---|---|---|

| Antimicrobial | Assess efficacy against Gram-positive and Gram-negative bacteria | Significant inhibitory effects on Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL) | 2024 |

| Anticancer | Evaluate cytotoxic effects on human breast cancer cells (MCF-7) | Dose-dependent decrease in cell viability (IC50 = 15 µM after 48 hours) | 2023 |

| Anti-inflammatory | Investigate effects on LPS-stimulated macrophages | Reduction of TNF-alpha and IL-6 levels by approximately 50% compared to controls | 2025 |

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl groups can also participate in nucleophilic reactions, leading to the modification of biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Structural Features

The table below compares the structural characteristics of N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide with selected analogs from the evidence:

Key Observations :

- The benzamide backbone may enhance stability but reduce solubility in non-polar solvents compared to alkyl-substituted derivatives .

Biological Activity

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

Chemical Structure and Properties

This compound has a complex structure that includes a methoxy group, a nitro group, and cyanomethyl substituents. The presence of these functional groups is crucial for its biological activity, as they can influence the compound's interaction with biological targets.

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors in cells. It may modulate key signaling pathways, which can lead to various therapeutic effects. Although specific mechanisms for this compound are still under investigation, similar compounds have shown potential in targeting cancer cells and microbial pathogens by inducing apoptosis or inhibiting cell proliferation .

Antimicrobial Activity

Nitro-containing compounds are known for their antimicrobial properties. This compound may exhibit similar effects by producing reactive intermediates upon reduction within microbial cells, leading to DNA damage and cell death. This mechanism is common among nitro derivatives, which have been utilized in treatments against various infections .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Compounds with similar structures have been reported to induce apoptosis in tumor cells through mechanisms such as the inhibition of poly(ADP-ribose) polymerase (PARP), which is essential for DNA repair . The compound's ability to penetrate cellular membranes may enhance its efficacy against resistant cancer cell lines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of microbial growth | |

| Anticancer | Induction of apoptosis | |

| Enzyme Inhibition | Potential PARP inhibition |

Study on Antimicrobial Properties

In a study evaluating the antimicrobial activity of related nitro compounds, it was found that the reduction of the nitro group led to the formation of toxic intermediates that effectively killed bacterial cells. This suggests that this compound could potentially act similarly against a range of pathogens .

Study on Anticancer Properties

Research has indicated that compounds similar to this compound can be effective against various cancer cell lines. For instance, a related benzamide derivative demonstrated significant cytotoxicity against breast cancer cells by promoting apoptosis through mitochondrial pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.